![molecular formula C11H12N4 B1316876 4-pyridin-2-yl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine CAS No. 887405-39-2](/img/structure/B1316876.png)
4-pyridin-2-yl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
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Overview
Description
The compound “4-pyridin-2-yl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine” belongs to the class of organic compounds known as phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond .
Synthesis Analysis
Imidazopyridines, which include “4-pyridin-2-yl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine”, have been synthesized using various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Molecular Structure Analysis
The structural resemblance between the fused imidazopyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance . They are known to play a crucial role in numerous disease conditions .Chemical Reactions Analysis
Imidazopyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .Scientific Research Applications
Pharmaceutical Research
This compound is a part of the imidazopyridine class, which is structurally similar to purines, making it significant in therapeutic research. Imidazopyridines are known for their role in influencing cellular pathways crucial for the functioning of cancer cells, pathogens, immune system components, and enzymes involved in carbohydrate metabolism . They have been explored for their potential as GABA A receptor modulators , proton pump inhibitors , aromatase inhibitors , and NSAIDs .
Cancer Treatment
The imidazopyridine derivatives, including our compound of interest, have shown promise in cancer treatment due to their ability to affect angiogenesis, which is vital for tumor growth . Research into VEGFR-2 kinase inhibitors, which are crucial in the signaling pathways that promote angiogenesis in cancers, has included derivatives of this compound .
Antimicrobial Agents
Studies have been conducted to explore the antimicrobial properties of imidazopyridine derivatives. These compounds have shown effectiveness against various bacterial strains, making them potential candidates for developing new antimicrobial drugs .
Enzyme Inhibition
Imidazopyridines have been investigated for their ability to inhibit enzymes like IKK-ɛ and TBK1, which are involved in the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a protein complex that plays a key role in regulating the immune response to infection .
Synthetic Chemistry
The compound is used in synthetic chemistry for custom synthesis and as a precursor for various chemical reactions. It serves as a building block for creating more complex molecules, which can have diverse applications in medicinal chemistry and materials science .
Biological Studies
Due to its structural resemblance to biologically significant purines, this compound is used in biological studies to understand purine-related mechanisms in the body. It can serve as an analog to study purine metabolism, signaling, and its role in diseases .
Neuroscience Research
As GABA A receptor modulators, imidazopyridines, including this compound, are of interest in neuroscience research. They are studied for their potential effects on neurological conditions and as possible treatments for disorders related to the central nervous system .
Drug Development
This compound’s versatility in binding with various receptors and enzymes makes it a valuable entity in drug development. It can be modified to enhance its pharmacological properties, leading to the creation of new drugs with improved efficacy and safety profiles .
Future Directions
The future directions of research on “4-pyridin-2-yl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine” and similar compounds could involve further exploration of their potential therapeutic significance, particularly in relation to their ability to influence various cellular pathways . Additionally, the development of new preparative methods for the synthesis of imidazopyridines could be a focus of future research .
properties
IUPAC Name |
4-pyridin-2-yl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4/c1-2-5-12-8(3-1)10-11-9(4-6-13-10)14-7-15-11/h1-3,5,7,10,13H,4,6H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAGHLLMJFGLYIP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1NC=N2)C3=CC=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-pyridin-2-yl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine |
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